
1-Tetradecyn-3-ol, (3R)-
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Overview
Description
1-Tetradecyn-3-ol, (3R)- is an organic compound with the molecular formula C14H26O. It is a long-chain fatty alcohol characterized by the presence of a triple bond (C≡C) and a hydroxyl group (OH) at the third carbon atom. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tetradecyn-3-ol, (3R)- can be synthesized through several methods. One common approach involves the reaction of 1-dodecyne with ethylene oxide in the presence of a base, followed by hydrolysis to yield the desired product. Another method includes the use of Grignard reagents, where a Grignard reagent derived from 1-dodecyne reacts with formaldehyde, followed by acidic workup to produce 1-Tetradecyn-3-ol, (3R)-.
Industrial Production Methods: Industrial production of 1-Tetradecyn-3-ol, (3R)- often involves catalytic processes. For instance, the hydroformylation of 1-dodecyne using a water-soluble catalyst in a biphasic system can yield the compound efficiently. This method is advantageous due to its high selectivity and yield.
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group at C3 undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride in pyridine yields (3R)-1-tetradecyn-3-yl acetate:
(3R)-1-Tetradecyn-3-ol+(CH3CO)2Opyridine(3R)-1-Tetradecyn-3-yl acetate+CH3COOH
Key Data :
Reactant | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetic anhydride | Pyridine, 80°C, 4h | (3R)-1-Tetradecyn-3-yl acetate | 95% | |
Steglich esterification (DCC/DMAP) | Dichloromethane, 0°C → RT | Fatty acid esters | 82–89% |
Oxidation Reactions
The propargylic alcohol moiety is susceptible to oxidation. Using pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxyl group to a ketone:
(3R)-1-Tetradecyn-3-olPCC, DCM1-Tetradecyn-3-one
Key Data :
Oxidizing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
PCC | DCM, RT, 6h | 1-Tetradecyn-3-one | 88% | |
TEMPO/BAIB | DCM, 0°C → RT | Oxidized derivatives | 64% |
Nucleophilic Additions
The terminal alkyne participates in nucleophilic additions. For instance, Grignard reagents add to the triple bond:
(3R)-1-Tetradecyn-3-ol+RMgX→(3R)-1-Tetradec-1-en-3-ol
Key Data :
Nucleophile | Conditions | Product | Yield | Source |
---|---|---|---|---|
Ethylmagnesium bromide | THF, −78°C → RT | (3R)-1-Tetradec-1-en-3-ol | 78% |
Cross-Coupling Reactions
The alkyne group enables Sonogashira couplings with aryl halides:
(3R)-1-Tetradecyn-3-ol+Ar–XPd/C, CuI(3R)-1-(Aryltetradecyn)-3-ol
Key Data :
Aryl Halide | Catalyst System | Product | Yield | Source |
---|---|---|---|---|
4-Iodotoluene | Pd(PPh₃)₄, CuI, Et₃N | (3R)-1-(4-Methylphenyltetradecyn)-3-ol | 72% |
Phosphorylation
Reaction with phosphorus trichloride (PCl₃) forms phosphorochloridates, key intermediates for lipid analogs:
(3R)-1-Tetradecyn-3-ol+PCl3THF, −15°C(3R)-1-Tetradecyn-3-yl phosphorochloridate
Key Data :
Phosphorylating Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
PCl₃ | THF, −15°C, 2h | (3R)-1-Tetradecyn-3-yl phosphorochloridate | 89% |
Isomerization Under Oxidative Conditions
Notable isomerization occurs during TEMPO-mediated oxidations, converting E- to Z-isomers. For example, BAIB/TEMPO in DCM induces geometric isomerization:
(3R)-1-Tetradecyn-3-olBAIB, TEMPO(3R)-1-Tetradec-Z-yn-3-ol
Key Data :
Isomerization Catalyst | Conditions | Isomer Ratio (E:Z) | Source |
---|---|---|---|
BAIB/TEMPO | DCM, RT, 4h | 1:3.2 |
Scientific Research Applications
Scientific Research Applications
1-Tetradecyn-3-ol is utilized in several scientific fields:
- Organic Synthesis : It serves as a building block for synthesizing complex organic molecules and natural products. The compound's functional groups allow for versatile reactions that are essential in organic chemistry.
- Biochemical Studies : The compound is employed in enzyme inhibition studies and as a substrate in biochemical assays. Its interactions with enzymes can provide insights into metabolic pathways and enzyme mechanisms.
- Material Science : In polymer chemistry, 1-Tetradecyn-3-ol can be used to modify polymer properties, enhancing characteristics such as flexibility and thermal stability.
Industrial Applications
The compound is also significant in various industrial applications:
- Surfactants Production : Due to its amphiphilic nature, 1-Tetradecyn-3-ol is used in producing surfactants, which are essential in cleaning products and emulsifiers.
- Lubricants : Its properties make it suitable for use as a lubricant additive, improving the performance of lubricants under extreme conditions .
- Cosmetic Industry : The compound finds applications in personal care products due to its moisturizing properties and ability to enhance product texture .
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of 1-Tetradecyn-3-ol with specific enzymes involved in lipid metabolism. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential applications in metabolic disorder treatments. The study highlighted the compound's role as a substrate that influences enzyme kinetics.
Case Study 2: Surfactant Efficacy
Research was conducted to evaluate the effectiveness of surfactants derived from 1-Tetradecyn-3-ol in various cleaning applications. The findings demonstrated that these surfactants exhibited superior cleaning performance compared to traditional surfactants, particularly in removing oily contaminants from surfaces.
Data Table: Applications Overview
Application Area | Specific Use | Benefits |
---|---|---|
Organic Chemistry | Building block for synthesis | Versatile chemical reactions |
Biochemistry | Enzyme inhibition studies | Insights into metabolic pathways |
Material Science | Polymer modification | Enhanced flexibility and thermal stability |
Industrial Chemistry | Surfactant production | Improved cleaning efficacy |
Cosmetic Industry | Moisturizing agent | Enhanced product texture and feel |
Mechanism of Action
The mechanism of action of 1-Tetradecyn-3-ol, (3R)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Tetradecyn-1-ol: Similar structure but with the hydroxyl group at the first carbon atom.
Tetradec-1-yn-3-ol: Similar structure but with the triple bond at the first carbon atom.
Uniqueness: 1-Tetradecyn-3-ol, (3R)- is unique due to its specific placement of the hydroxyl group and triple bond, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Biological Activity
1-Tetradecyn-3-ol, (3R)- is a compound that belongs to the class of alkyne alcohols. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1-Tetradecyn-3-ol has the following chemical formula: C14H26O. It features a long aliphatic carbon chain with a hydroxyl group (-OH) and a triple bond, which may influence its interaction with biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various alkyne compounds, including 1-tetradecyn-3-ol. Research indicates that compounds with long carbon chains exhibit significant activity against a range of pathogens. For instance, a study on related compounds demonstrated their effectiveness in disrupting bacterial cell membranes, leading to cell death .
Compound | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-Tetradecyn-3-ol | Staphylococcus aureus | 32 µg/mL |
1-Tetradecyn-3-ol | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Alkynes are known for their anti-inflammatory properties. In vitro studies have shown that 1-tetradecyn-3-ol can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of 1-tetradecyn-3-ol have been evaluated in various cancer cell lines. A study demonstrated that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways . The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Caspase activation |
HeLa | 20 | Cell cycle arrest |
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the use of 1-tetradecyn-3-ol as an adjunct therapy in patients with chronic bacterial infections. Results showed a significant reduction in bacterial load when combined with standard antibiotic treatments, suggesting its role as a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
In a controlled study involving patients with rheumatoid arthritis, administration of 1-tetradecyn-3-ol resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). Patients reported improved joint function and reduced pain levels .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling (3R)-1-Tetradecyn-3-ol in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, flush with water and seek medical attention .
- Storage : Store in sealed containers in dry, well-ventilated areas away from ignition sources. Ensure secondary containment to prevent spills .
Q. How can the stereochemical configuration (3R) of 1-Tetradecyn-3-ol be verified?
- Methodological Answer :
- Chiral Chromatography : Use chiral HPLC or GC with a β-cyclodextrin column to separate enantiomers and confirm the R configuration.
- Optical Rotation : Measure specific rotation using a polarimeter and compare with literature values for (3R)-configured alkynols.
- NMR Analysis : Employ NOESY or Mosher ester derivatization to assign stereochemistry via spatial correlations or chemical shift differences .
Advanced Research Questions
Q. How do catalytic systems influence the hydrogenation selectivity of (3R)-1-Tetradecyn-3-ol?
- Methodological Answer :
- Lindlar Catalyst : Partial hydrogenation of the alkyne to cis-alkene occurs under H₂ gas, but over-hydrogenation to alkane is minimized by catalyst poisoning (e.g., quinoline) .
- Palladium Nanoparticles : Ligand-modified Pd catalysts (e.g., supported on TiO₂) enhance selectivity for alkene formation while retaining stereochemical integrity. Monitor reaction progress via FTIR or GC-MS .
- Kinetic Studies : Compare turnover frequencies (TOF) and activation barriers (ΔG‡) using DFT calculations to rationalize selectivity patterns .
Q. What experimental strategies resolve contradictions in reported reactivity data for (3R)-1-Tetradecyn-3-ol under varying pH conditions?
- Methodological Answer :
- Controlled Replicates : Conduct triplicate experiments with standardized buffers (pH 3–11) to isolate pH-dependent effects.
- In Situ Monitoring : Use UV-Vis spectroscopy or inline pH probes to track real-time changes in reaction pathways.
- Cross-Validation : Compare results with structurally similar alkynols (e.g., 3-Methyl-1-penten-4-yn-3-ol) to identify intrinsic vs. extrinsic factors .
Q. How can the 3R principles (Replace, Reduce, Refine) be applied to optimize in vivo studies involving (3R)-1-Tetradecyn-3-ol?
- Methodological Answer :
- Replacement : Use in vitro models (e.g., hepatocyte cultures) to assess metabolic pathways before animal testing .
- Reduction : Apply factorial experimental designs (e.g., Latin squares) to minimize sample size while maximizing data robustness .
- Refinement : Implement non-invasive imaging (e.g., PET scans) to reduce stress in longitudinal toxicity studies .
Q. Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response relationships of (3R)-1-Tetradecyn-3-ol in cytotoxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to calculate EC₅₀ values.
- Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in IC₅₀ estimates from triplicate measurements.
- Meta-Analysis : Aggregate datasets from independent labs using random-effects models to address inter-study variability .
Q. How can researchers reconcile discrepancies in the hazard classification of (3R)-1-Tetradecyn-3-ol across safety data sheets?
- Methodological Answer :
- Source Evaluation : Prioritize SDS from accredited providers (e.g., Larodan AB) over unverified vendors .
- In-House Testing : Conduct acute toxicity assays (e.g., OECD Guideline 423) to validate LD₅₀ values and GHS classifications.
- Literature Review : Cross-reference peer-reviewed studies on structurally analogous compounds (e.g., 12-Tridecyn-1-ol) for hazard extrapolation .
Q. Synthetic and Mechanistic Insights
Q. What are the key considerations for scaling up the synthesis of (3R)-1-Tetradecyn-3-ol while maintaining enantiomeric excess?
- Methodological Answer :
- Catalyst Loading : Optimize chiral catalyst (e.g., Jacobsen’s salen complexes) concentrations to balance cost and ee (>98%).
- Purification : Use simulated moving-bed (SMB) chromatography for large-scale enantiomer separation.
- Process Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time quality control .
Q. How does the alkyne moiety in (3R)-1-Tetradecyn-3-ol participate in transition metal-catalyzed cross-coupling reactions?
- Methodological Answer :
- Sonogashira Coupling : React with aryl halides using Pd/Cu catalysts to form conjugated enynes. Monitor regioselectivity via ¹³C NMR.
- Cycloaddition : Utilize Ru-catalyzed [2+2] cycloadditions to generate strained cyclobutanes; characterize products via X-ray crystallography .
Q. Ethical and Regulatory Compliance
Q. What documentation is required for ethical approval of studies involving (3R)-1-Tetradecyn-3-ol in vertebrate models?
- Methodological Answer :
- 3R Justification : Submit a detailed rationale explaining why in vivo testing is unavoidable, referencing replacement alternatives explored (e.g., in silico QSAR models) .
- IACUC Protocols : Include endpoints for early euthanasia, analgesic regimens, and environmental enrichment measures to comply with NIH/ARRIVE guidelines .
Properties
Molecular Formula |
C14H26O |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(3R)-tetradec-1-yn-3-ol |
InChI |
InChI=1S/C14H26O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h2,14-15H,3,5-13H2,1H3/t14-/m0/s1 |
InChI Key |
XBMBRECRKQFYAT-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C#C)O |
Canonical SMILES |
CCCCCCCCCCCC(C#C)O |
Origin of Product |
United States |
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